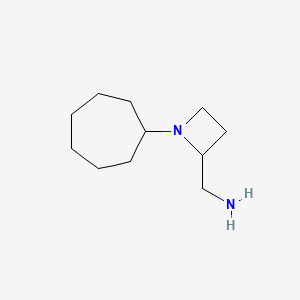

![molecular formula C15H12ClN3O4S B2461667 Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1987286-78-1](/img/structure/B2461667.png)

Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

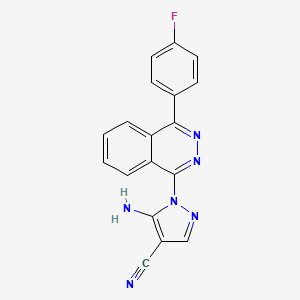

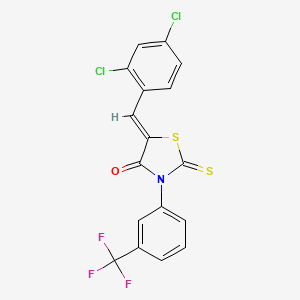

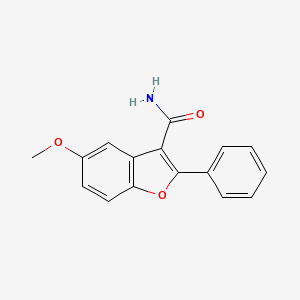

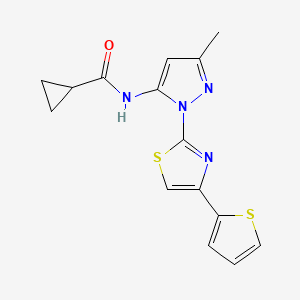

Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, also known as 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid ethyl ester, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 148-151 °C. It is primarily used as a reactant in the synthesis of other compounds, particularly those with pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry Applications

a. Kinase Inhibitors for Cancer Therapy: ECPP derivatives have emerged as potent kinase inhibitors. Specifically, analogs of ECPP substituted with different amines exhibit promising activity against 3-Phosphoinositide-Dependent Kinase 1 (PDK1) , a critical target in cancer therapy. These compounds hold potential for developing novel anticancer agents .

b. Innovative Treatments for Inflammatory Skin Disorders: Researchers have explored ECPP-based compounds for managing inflammatory skin conditions like atopic dermatitis. By leveraging ECPP’s unique structure, scientists aim to develop innovative therapies that alleviate skin inflammation and improve patient outcomes.

c. Drug Discovery and Organic Synthesis: Recent advancements in ECPP synthesis methods have enhanced efficiency and accessibility for researchers. ECPP’s significance lies in its role as a versatile scaffold, facilitating drug discovery and the creation of organic compounds. Its solubility in polar solvents and stability under specific conditions make it valuable in these fields.

Synthesis Challenges and Ongoing Exploration

Synthesizing ECPP involves intricate multi-step organic reactions, demanding precise control of reaction conditions. Despite these challenges, its versatility and potential applications continue to drive interest in both academic and industrial research settings.

properties

IUPAC Name |

ethyl 7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O4S/c1-2-23-15(20)12-8-11-13(16)17-9-18-14(11)19(12)24(21,22)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQITGWAZDEDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2461589.png)

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetamide](/img/structure/B2461592.png)

![N-(3-fluoro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2461604.png)